molecular formula C8H5Cl3O B1302697 2-(3,4-Dichlorophenyl)acetyl chloride CAS No. 6831-55-6

2-(3,4-Dichlorophenyl)acetyl chloride

Cat. No.: B1302697
CAS No.: 6831-55-6
M. Wt: 223.5 g/mol
InChI Key: CJJURHKDGQSBLE-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 3,4-dichlorophenyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Safety and Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4-Dichlorophenyl)acetyl chloride can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted into the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    3,4-Dichlorophenylacetic Acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)acetyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of compounds where the 3,4-dichlorophenyl moiety is desired .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJURHKDGQSBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374192
Record name 2-(3,4-dichlorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6831-55-6
Record name 2-(3,4-dichlorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 3,4-dichlorophenyl acetic acid (9 g, 44 mmol) and dichloromethane (100 ml). Add dropwise a solution of oxalyl chloride (30 ml, 2 M, 60 mmol) in dichloromethane. Add dimethylformamide (6 drops). After 2.5 hours, evaporate in vacuo to give a residue, twice had dichloromethane and evaporate in vacuo to give the title compound which is used without further purification.
Quantity
9 g
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reactant
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30 mL
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reactant
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100 mL
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Synthesis routes and methods II

Procedure details

3,4-Dichlorophenylacetyl chloride is prepared according to the method described in Example 8, using 3,4-dichlorophenylacetic acid (2.62 g, 12.8 mmol) to give a yellow oil which is dissolved in chloroform (15 mL). This solution is refluxed for 9 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanol (2.25 g, 12.2 mmol) in chloroform (10 mL) under nitrogen. The solvent is removed in vacuo, and the residue is partitioned between 1M hydrochloric acid (75 mL) and ether (75 mL). The ether layer is separated and the aqueous is washed with more ether (2×30 mL), and then basified to pH14 by the addition of 50% sodium hydroxide solution. This is then extracted with ether (4×30 mL), and the combined ether extracts are washed with water until GC shows no unreacted aminoalcohol in the ether. The ether containing the product is then dried over sodium sulfate, and the solvent is removed to leave the crude free ester. The residue is dissolved in ether (20 mL) and treated with HCl in ether to precipitate the salt. It is washed with ether and recrystallised from hot methanol to yield the title compound.
Quantity
2.62 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanol
Quantity
2.25 g
Type
reactant
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Quantity
10 mL
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reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
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Synthesis routes and methods III

Procedure details

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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods IV

Procedure details

A solution of 3,4-dichlorophenylacetic acid (23.59 g, 115 mmol) in thionyl chloride (66 mL, 905 mmol) was heated at 76° C. for 2.5 h and then evaporated under reduced pressure to yield 3,4-dichlorophenylacetyl chloride. A solution of 3,4-dichlorophenylacetyl chloride in cold, dry CH2Cl2 (90 mL) was added dropwise to an ice-cold solution of 13 (26.025 g, 104 mmol) and Et3N (16 mL, 115 mmol) in dry CH2 Cl2 (150 mL) with stirring under argon and ice-cooling over 30 min. The mixture was stirred at 25° C. for 21 h before the solvent was removed under reduced pressure. The residue was then dissolved in EtOAc and washed with 3N NaOH. The organic fraction was dried (MgSO4), filtered, and evaporated to yield 43.5 g (95%) of crude product. Two crystallizations from boiling MeOH yielded 14.HCl (10.24 g, 21%): mp (14.HCl)>260° C.; [α]D25°C. +137° (c=0.2, 14.HCl:, MeOH); 1H NMR (14.HCl, DMSO-d6) δ 1.89-2.01 (m, 4H, --CH2CH2 --), δ 2.83 (s, 3H, NCH3), δ 3.15-4.19 (complex, 6H, 3 --CH2N), δ 3.85 (d, J=17 Hz, 1H, ArCH2CO), δ 3.99 (d, J=16 Hz, 1H, ArCH2 CO), δ 6.21 (m, 1H, CH), δ 7.28-7.30 (m, 1H, Cl2C6 H3 --), δ 7.56-7.57 (m, 2H, Cl2C6H3 --), δ 7.71-7.72 (m, 2H, m-NO2C6H4), δ 8.08 (s, 1H, m-NO2C6H4), δ 8.21-8.22 (m, 1H, m-NO2 C6H4). MS (FAB) m/z 436.1. Anal. (C21H23N3 O3Cl2.HCl.0.5 H2O) calcd.: C 52.35, H 5.23, N 8.72, Cl 22.08; found: C 52.18, H 5.22, N 8.58, Cl 22.00.
Quantity
23.59 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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